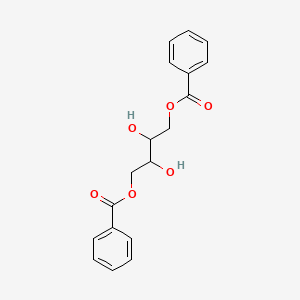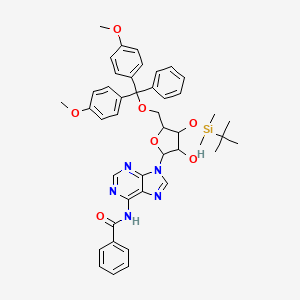
N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5’-DMT-3’-TBDMS-Bz-rA involves multiple steps to introduce protective groups at specific positions on the adenosine molecule. The process typically includes:
Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.
Protection of the 2’-hydroxyl group: with a tert-butyl dimethylsilyl (TBDMS) group.
Protection of the amino group: on the adenine base with a benzoyl (Bz) group.
Attachment of the phosphoramidite group: at the 3’-position
Industrial production methods involve the use of automated synthesizers compatible with various oligonucleotide synthesis systems, such as ABI and AKTA systems .
Chemical Reactions Analysis
5’-DMT-3’-TBDMS-Bz-rA undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of protective groups under specific conditions to yield the desired RNA product.
Phosphoramidite coupling reactions: Formation of phosphodiester bonds between nucleotides during oligonucleotide synthesis
Common reagents used in these reactions include acids for deprotection (e.g., trichloroacetic acid for DMT removal) and activators for coupling (e.g., tetrazole derivatives) . The major products formed are oligonucleotides with specific sequences and modifications.
Scientific Research Applications
5’-DMT-3’-TBDMS-Bz-rA is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of RNA structure and function, as well as the development of RNA-based therapeutics.
Medicine: Design and synthesis of RNA molecules for gene therapy and other medical applications.
Industry: Production of high-purity RNA for diagnostic and therapeutic purposes
Mechanism of Action
The compound exerts its effects by protecting the nucleoside during chemical synthesis, preventing unwanted side reactions and degradation. The protective groups are selectively removed under controlled conditions, allowing the formation of the desired RNA product. The molecular targets and pathways involved include the specific enzymes and reagents used in oligonucleotide synthesis .
Comparison with Similar Compounds
Similar compounds include other protected nucleosides used in oligonucleotide synthesis, such as:
5’-DMT-2’-TBDMS-Bz-rC: A cytidine analog with similar protective groups.
5’-DMT-2’-TBDMS-Bz-rG: A guanosine analog with similar protective groups.
5’-DMT-2’-TBDMS-Bz-rU: A uridine analog with similar protective groups
The uniqueness of 5’-DMT-3’-TBDMS-Bz-rA lies in its specific protective groups and their compatibility with various synthesis systems, ensuring high-purity and high-yield RNA products .
Properties
Molecular Formula |
C44H49N5O7Si |
|---|---|
Molecular Weight |
788.0 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51) |
InChI Key |
QNPRMZLAAWKAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B13391237.png)
![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)
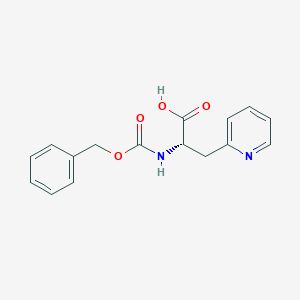
![Trilithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13391250.png)
![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)
![2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13391259.png)
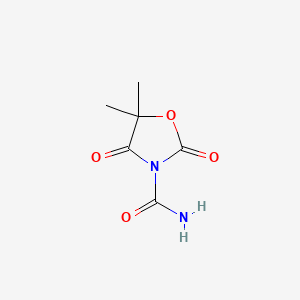
![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)
![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)
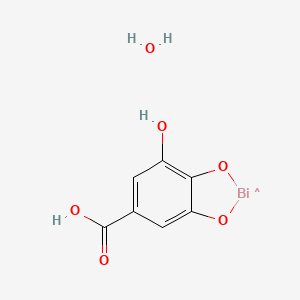
![2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13391283.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)
